molecular formula C6H10BrFO B6282661 3-(2-bromo-1-fluoroethyl)oxolane CAS No. 1823991-81-6

3-(2-bromo-1-fluoroethyl)oxolane

Cat. No.: B6282661
CAS No.: 1823991-81-6
M. Wt: 197
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Description

3-(2-Bromo-1-fluoroethyl)oxolane is a halogenated oxolane (tetrahydrofuran) derivative featuring a bromo-fluoroethyl substituent at the 3-position of the five-membered oxygen-containing ring. The compound’s structure combines electrophilic halogen atoms (Br and F) with the oxolane scaffold, which is commonly found in bioactive molecules and synthetic intermediates.

Properties

CAS No.

1823991-81-6

Molecular Formula

C6H10BrFO

Molecular Weight

197

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-1-fluoroethyl)oxolane typically involves the halogenation of an appropriate oxolane precursor. One common method includes the reaction of oxolane with bromine and fluorine-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of continuous flow systems can also enhance the efficiency of the production process, reducing the overall cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-fluoroethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The ethyl group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.

Scientific Research Applications

3-(2-Bromo-1-fluoroethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromo-1-fluoroethyl)oxolane involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with various biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

Structural Analogs

3-(Prop-2-yn-1-yl)oxolane
  • Structure : Substituted with a propargyl group (C≡CH2) at the 3-position of oxolane.
  • Synthesis : Likely involves alkyne functionalization strategies, contrasting with halogenation steps required for 3-(2-bromo-1-fluoroethyl)oxolane .
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
  • Structure : Features a brominated aromatic ring and a methyl group on a dioxolane ring.
  • Key Differences : Bromine is on an aromatic ring rather than an aliphatic chain, reducing electrophilicity. The dioxolane ring (1,3-dioxolane) differs from oxolane in having two oxygen atoms.
  • Applications : Used in synthetic intermediates for pharmaceuticals; bromine enhances stability and directs regioselective reactions .
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane
  • Structure : Combines bromo and fluoro substituents on a phenyl ring attached to a dioxolane.
  • Key Differences: Halogens are on an aromatic system, offering distinct electronic effects compared to aliphatic halogens.

Physical and Chemical Properties

Property This compound (Inferred) Tetrahydrofuran (Oxolane) 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
Molecular Weight ~211 g/mol (estimated) 72.11 g/mol 243.10 g/mol
Water Solubility Low (hydrophobic halogens) Miscible Low (aromatic bromine)
Vapor Pressure Lower than THF (due to higher MW) 132 mm Hg at 20°C Not reported
Reactivity Electrophilic (Br/F) substitution Polar aprotic solvent Stabilized by aromatic bromine

Biological Activity

3-(2-bromo-1-fluoroethyl)oxolane is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8BrF
  • Molecular Weight : Approximately 201.03 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections caused by resistant bacteria .
  • Anticancer Activity : There is emerging evidence that this compound may inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways that are critical for cell proliferation and survival .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, influencing downstream signaling cascades that regulate cell growth and apoptosis.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study tested the compound against a panel of bacterial strains, observing significant inhibition zones, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
  • Anticancer Activity Study :
    • In vitro assays on various cancer cell lines (e.g., breast cancer and leukemia) revealed that this compound induced apoptosis and reduced cell viability significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant
AnticancerModerate
Enzyme InhibitionPotential

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

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